molecular formula C14H9F3O3 B6378873 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol CAS No. 1191039-22-1

2-Formyl-6-(4-trifluoromethoxyphenyl)phenol

Cat. No.: B6378873
CAS No.: 1191039-22-1
M. Wt: 282.21 g/mol
InChI Key: WLTIMFPEVLSNRD-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Formyl-6-(4-trifluoromethoxyphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Formyl-6-(4-trifluoromethoxyphenyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Formyl-6-(4-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, including proteins and nucleic acids. These interactions can modulate the activity of enzymes and other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Formyl-6-(4-trifluoromethoxyphenyl)phenol can be compared with other similar compounds, such as:

    2-Formylphenol: This compound lacks the trifluoromethoxyphenyl group, making it less versatile in certain applications.

    4-Trifluoromethoxyphenylphenol: This compound lacks the formyl group, which limits its reactivity in certain chemical reactions.

The presence of both the formyl and trifluoromethoxyphenyl groups in this compound makes it unique and valuable for various scientific research applications .

Properties

IUPAC Name

2-hydroxy-3-[4-(trifluoromethoxy)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-11-6-4-9(5-7-11)12-3-1-2-10(8-18)13(12)19/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTIMFPEVLSNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685338
Record name 2-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191039-22-1
Record name 2-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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